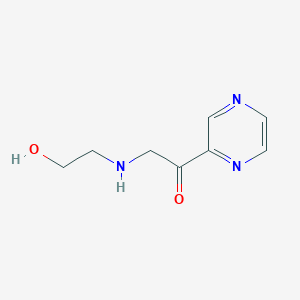

2-(2-Hydroxy-ethylamino)-1-pyrazin-2-yl-ethanone

Description

2-(2-Hydroxy-ethylamino)-1-pyrazin-2-yl-ethanone is a pyrazine-derived compound characterized by a ketone group at the ethanone position and a 2-hydroxy-ethylamino substituent. This combination of functional groups confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which may influence its solubility, reactivity, and biological interactions .

However, toxicological data remain sparse, warranting cautious handling (e.g., avoiding inhalation or dermal exposure, as seen in analogous compounds) .

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-1-pyrazin-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-4-3-10-6-8(13)7-5-9-1-2-11-7/h1-2,5,10,12H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJDWRPHKXJMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-ethylamino)-1-pyrazin-2-yl-ethanone typically involves the reaction of pyrazine derivatives with 2-aminoethanol under controlled conditions. One common method involves the condensation of pyrazine-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Alkylation/Acylation at the Ethylamino Group

The secondary amine in the hydroxyethylamino moiety undergoes alkylation or acylation under standard conditions:

-

Alkylation : Reacts with dimethyl sulfate in aqueous NaOH to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acetyl chloride or chloroformates in the presence of triethylamine .

Condensation Reactions Involving the Hydroxyl Group

The hydroxyl group participates in dehydrative condensations:

-

Ether formation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield ethers .

-

Esterification : Forms esters with carboxylic acid chlorides (e.g., acetyl chloride) in anhydrous DCM .

Experimental data :

A structurally analogous compound, 2-hydroxy-5-(6-(2-morpholinoethoxy)pyrazin-2-yl)benzaldehyde, underwent microwave-assisted condensation with thiazolidine-2,4-dione in toluene/piperidine/HOAc to form a cyclized product . Key NMR shifts for similar products include:

Cyclization Reactions

The compound’s α-keto and amino groups enable cyclization:

-

Heterocycle formation : Reacts with hydrazine derivatives to form pyrazolo[1,5-a]pyrazines, as observed in analogous pyrazine systems .

-

Intramolecular dehydration : Under acidic conditions, forms oxazoline rings via hydroxyl-amine cyclization .

Mechanistic pathway :

-

Nucleophilic attack by the ethylamino nitrogen on the ketone carbonyl.

-

Proton transfer and dehydration to form a five-membered ring .

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring undergoes regioselective substitutions, directed by the electron-withdrawing ketone and electron-donating ethylamino group:

-

Nitration : Occurs at the 3-position of pyrazine using HNO₃/H₂SO₄ .

-

Halogenation : Bromination at the 5-position with Br₂/FeCl₃ .

Regiochemical rationale :

-

Ketone group deactivates the adjacent position (C-1).

-

Ethylamino group activates the para position (C-3/C-5) via resonance .

Redox Reactions

The α-keto group is susceptible to reduction:

-

NaBH₄ reduction : Converts the ketone to a secondary alcohol, yielding 2-(2-hydroxyethylamino)-1-pyrazin-2-yl-ethanol .

-

Oxidative cleavage : Treatment with KMnO₄/H₂SO₄ cleaves the C–N bond, generating pyrazine-2-carboxylic acid .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

-

Metal complexes : Forms stable complexes with Cu(II) and Fe(III) via the pyrazine nitrogen and hydroxyl oxygen .

Stability data :

Biological Activity-Related Modifications

Derivatives show enhanced bioactivity after structural optimization:

Scientific Research Applications

2-(2-Hydroxy-ethylamino)-1-pyrazin-2-yl-ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylamino)-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Methylamino)-1-(pyrazin-2-yl)ethanone

- Molecular Formula : C₇H₉N₃O

- Key Features: Replaces the hydroxy-ethylamino group with a methylamino (-NH-CH₃) substituent.

- Applications: Widely used as a synthetic intermediate in organic chemistry due to its reactive amino group .

2 Acetyl Pyrazine

- Molecular Formula : C₆H₆N₂O

- Key Features: Contains an acetyl (-COCH₃) group instead of amino-based substituents.

- Properties: Simpler structure with high volatility; commonly employed as a flavoring agent (FEMA No. 3126) due to its nutty aroma .

2-Phenyl-1-(pyridin-2-yl)ethanone

- Molecular Formula: C₁₃H₁₁NO

- Key Features : Substitutes the pyrazine ring with pyridine and adds a phenyl group.

- Properties : Increased aromaticity and lipophilicity, favoring interactions with biological targets.

Physicochemical and Metabolic Differences

- This contrasts with the acetyl group in 2 Acetyl Pyrazine, which undergoes hydrolysis but lacks direct metabolic interactions.

Biological Activity

The compound 2-(2-Hydroxy-ethylamino)-1-pyrazin-2-yl-ethanone is a member of the pyrazine family, which has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with a hydroxyethylamino group and an ethanone moiety. This unique combination allows for various interactions with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the pyrazine ring can engage in π-π interactions. These interactions may modulate the activity of various biological pathways, leading to pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit antiproliferative effects against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. For instance, a study reported that certain pyrazine derivatives significantly inhibited cell growth and induced apoptosis in these cell lines .

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have also been investigated. The compound's structure suggests potential interactions with bacterial enzymes or metabolic pathways. Research indicates that related compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Anti-inflammatory activity is another area where this compound may exhibit significant effects. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs .

Study 1: Anticancer Evaluation

A study conducted on a series of novel pyrazine derivatives, including this compound, assessed their antiproliferative activity against several cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through various mechanisms, including cell cycle arrest and modulation of apoptotic markers .

Study 2: Antimicrobial Assessment

Another research project evaluated the antimicrobial efficacy of related pyrazine compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives inhibited bacterial growth significantly, suggesting that the presence of the pyrazine ring enhances antimicrobial activity through specific interactions with bacterial targets .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.